molecular formula C21H15NO4 B11012892 3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate

Cat. No.: B11012892
M. Wt: 345.3 g/mol
InChI Key: PKKZVDUKDGSHAS-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate typically involves the reaction of 3-Phenyl-1,2-benzoxazole with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond between the two components.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is unique due to its specific structural features and the combination of the benzoxazole and methoxybenzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO4C_{21}H_{15}NO_4, with a molecular weight of approximately 345.35 g/mol. The compound features a benzoxazole core linked to a methoxybenzoate moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related benzoxazole compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were determined, revealing significant activity for certain derivatives.

CompoundMIC (µg/mL)Activity
Compound A50Antibacterial
Compound B25Antifungal
Compound C10Antibacterial & Antifungal

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For example, one study reported IC50 values ranging from 10 to 30 µM across different cell lines, indicating promising anticancer activity .

Case Study: Cytotoxicity Evaluation
In a comparative study of several benzoxazole derivatives, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural modifications. Research has established that electron-donating groups enhance the activity against cancer cells. For instance, methoxy substituents on the phenyl ring significantly improved both antimicrobial and anticancer properties .

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 3-methoxybenzoate

InChI

InChI=1S/C21H15NO4/c1-24-16-9-5-8-15(12-16)21(23)25-17-10-11-18-19(13-17)26-22-20(18)14-6-3-2-4-7-14/h2-13H,1H3

InChI Key

PKKZVDUKDGSHAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

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